molecular formula C11H15NO3 B13876221 2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide

2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide

Katalognummer: B13876221
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: HLQWCLUXVBLQEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide is an organic compound with a complex structure that includes a phenoxy group, a hydroxyethyl group, and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide typically involves the reaction of 2-(1-hydroxyethyl)phenol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the phenoxy ring.

Wissenschaftliche Forschungsanwendungen

2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenoxy and acetamide groups can participate in various chemical interactions. These interactions can influence the activity of enzymes and other proteins, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-hydroxyethyl)phenol: A precursor in the synthesis of 2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide.

    N-methylacetamide: Another precursor used in the synthesis.

    Phenoxyacetic acid: A compound with a similar phenoxy group but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyethyl group and an acetamide group allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.

Eigenschaften

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

2-[2-(1-hydroxyethyl)phenoxy]-N-methylacetamide

InChI

InChI=1S/C11H15NO3/c1-8(13)9-5-3-4-6-10(9)15-7-11(14)12-2/h3-6,8,13H,7H2,1-2H3,(H,12,14)

InChI-Schlüssel

HLQWCLUXVBLQEA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1OCC(=O)NC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.